molecular formula C18H9N3O7 B11564229 2-(4-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11564229
M. Wt: 379.3 g/mol
InChI Key: OJXNUHVCJNIBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-(4-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of 2-(4-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 5 and 8 positions .

Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to enhance the efficiency and yield of the synthesis

Properties

Molecular Formula

C18H9N3O7

Molecular Weight

379.3 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H9N3O7/c22-13-3-1-10(2-4-13)19-17(23)14-7-11(20(25)26)5-9-6-12(21(27)28)8-15(16(9)14)18(19)24/h1-8,22H

InChI Key

OJXNUHVCJNIBAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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